4-Acetamido-2-aminobenzenesulfonic acid
Overview
Description
4-Acetamido-2-aminobenzenesulfonic acid is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of both acetamido and amino groups attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable azo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-aminobenzenesulfonic acid typically involves the acetylation of 2-aminobenzenesulfonic acid. The process begins with the sulfonation of aniline to produce 2-aminobenzenesulfonic acid. This intermediate is then acetylated using acetic anhydride under acidic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors equipped with air condensers and controlled addition of reagents to maintain the desired reaction temperature and conditions .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-aminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and acetamido groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use diazonium salts under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Azo compounds, which are widely used in dye manufacturing.
Scientific Research Applications
4-Acetamido-2-aminobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Incorporated into pharmaceutical formulations for its potential therapeutic effects.
Industry: Utilized in the textile industry for the production of antimicrobial fabrics.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-aminobenzenesulfonic acid involves its ability to interact with various enzymes and proteins. It can cause conformational changes in proteins, affecting their function. In the synthesis of dyes, it acts as a coupling component, facilitating the formation of stable azo compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzenesulfonic acid
- 4-Aminobenzenesulfonic acid
- 2-Amino-5-methoxybenzenesulfonic acid
- 2,5-Diaminobenzenesulfonic acid
Uniqueness
4-Acetamido-2-aminobenzenesulfonic acid is unique due to the presence of both acetamido and amino groups, which enhance its reactivity and versatility in forming azo compounds. This makes it particularly valuable in the dye and pigment industry compared to its analogs .
Biological Activity
Overview
4-Acetamido-2-aminobenzenesulfonic acid, also known as sulfanilamide , is an organic compound with the molecular formula . It is characterized by the presence of both acetamido and amino groups attached to a benzene ring. This compound plays a significant role in various biochemical applications due to its ability to interact with enzymes and proteins, making it valuable in both industrial and pharmaceutical contexts.
- Molecular Weight : 218.24 g/mol
- CAS Number : 88-64-2
- Structure : The compound features a sulfonic acid group, which enhances its solubility in water and its reactivity in biochemical reactions.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. It can act as a substrate in various enzymatic reactions, leading to the formation of specific products. The compound's ability to cause conformational changes in proteins can significantly affect their function, which is crucial for its applications in biochemical assays and pharmaceutical formulations.
Biological Applications
-
Enzyme Interactions :
- Used as a substrate in biochemical assays to study enzyme kinetics.
- Acts as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
-
Pharmaceutical Formulations :
- Incorporated into drug formulations for its potential therapeutic effects, particularly in antimicrobial applications.
- Dye Synthesis :
Case Studies
-
Enzymatic Activity :
In a study examining the effects of this compound on enzyme activity, it was found that this compound could significantly alter the reaction rates of certain sulfonamidase enzymes, indicating its potential as a tool for studying enzyme mechanisms. -
Antimicrobial Properties :
Research has shown that compounds related to this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Comparative Analysis
Property/Compound | This compound | 2-Aminobenzenesulfonic Acid | 4-Aminobenzenesulfonic Acid |
---|---|---|---|
Molecular Weight | 218.24 g/mol | 173.21 g/mol | 173.21 g/mol |
Solubility in Water | High | Moderate | Moderate |
Biological Activity | Enzyme substrate, antimicrobial potential | Limited | Limited |
Industrial Use | Dye synthesis | Dye synthesis | Dye synthesis |
Properties
IUPAC Name |
4-acetamido-2-aminobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINSAWEWXUXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058974 | |
Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-64-2 | |
Record name | 4-Acetamido-2-aminobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoacetanilide-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamido-2-aminobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamido-2-aminobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOACETANILIDE-4-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE27AMZ5ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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